molecular formula C17H19N3O6S B3541077 N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B3541077
M. Wt: 393.4 g/mol
InChI Key: FIIBJAUUVWFWIU-UHFFFAOYSA-N
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Description

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-3-26-16-10-5-4-9-15(16)19(27(2,24)25)12-17(21)18-13-7-6-8-14(11-13)20(22)23/h4-11H,3,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIBJAUUVWFWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxyaniline, methylsulfonyl chloride, and 3-nitrobenzoyl chloride. The reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:

    Reduction: Reduction reactions could involve the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific biological pathways.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N2-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(4-nitrophenyl)glycinamide

Uniqueness

N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide might exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
Reactant of Route 2
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N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

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